Methyl 2-(6-chloropyridin-3-YL)acetate
Overview
Description
“Methyl 2-(6-chloropyridin-3-YL)acetate” is a chemical compound with the CAS Number: 717106-69-9 . It has a molecular weight of 185.61 and its IUPAC name is methyl 2-(6-chloropyridin-3-yl)acetate . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of “Methyl 2-(6-chloropyridin-3-YL)acetate” involves several steps . One method involves the use of sulfuric acid added to a solution of the compound in methanol at room temperature . The reaction is stirred at room temperature for 1 hour . After completion of the reaction, the mixture is poured into a sodium bicarbonate solution and extracted using ethyl acetate . The organic layer is then dried over sodium sulfate and concentrated under reduced pressure . The crude product is purified by column chromatography to afford the desired product .Molecular Structure Analysis
The InChI code for “Methyl 2-(6-chloropyridin-3-YL)acetate” is 1S/C8H8ClNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(6-chloropyridin-3-YL)acetate” are complex and can vary depending on the conditions and reagents used . For example, one reaction involves the use of acetyl chloride added slowly to methanol at room temperature . The reaction is stirred at room temperature for 15 minutes . The compound is then added slowly and the reaction mixture is allowed to stir at room temperature for 16 hours . After completion of the reaction, the solvent is evaporated under reduced pressure .Physical And Chemical Properties Analysis
“Methyl 2-(6-chloropyridin-3-YL)acetate” has a number of physical and chemical properties. It has a molecular weight of 185.61 . It is a liquid in its physical form . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.0 and a water solubility Log S (ESOL) of -2.17 .Scientific Research Applications
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Crystal Structure Analysis
- Field : Crystallography
- Application : The compound is used in the study of crystal structures .
- Method : The yellow solid of Naproxen acylchloride was synthesized according to the literature method. 2-Chloro-3-pyridinylmethanol and 4-(dimethylamino)-pyridin were dissolved in dry tetrahydrofuran and triethylamine. The solution of naproxen acylchloride in dry tetrahydrofuran was dropwise added at 0 °C .
- Results : The crystal structure of the compound was determined. The molecular structure is shown in the figure. The data collection and handling details, fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters were provided .
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Synthesis of Novel Compounds
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Antimicrobial Activity
- Field : Microbiology
- Application : The compound is used in the synthesis of 2-amino-4-aryl-3-cyano-6-(4’-hydroxy phenyl)-pyridines, which are screened for their antimicrobial activity .
- Method : 4’-Hydroxy chalcones were treated with malononitrile in the presence of ammonium acetate under solventless microwave assisted condition .
- Results : Some of the prepared compounds have exhibited promising antimicrobial activity .
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Synthesis of Imidazolidin-2-imine Derivatives
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Pharmacokinetics
Safety And Hazards
properties
IUPAC Name |
methyl 2-(6-chloropyridin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAZLFKSCFNMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697521 | |
Record name | Methyl (6-chloropyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-chloropyridin-3-YL)acetate | |
CAS RN |
717106-69-9 | |
Record name | Methyl (6-chloropyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(6-chloropyridin-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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